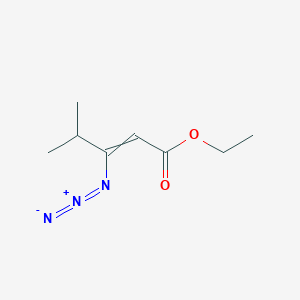

Ethyl 3-azido-4-methylpent-2-enoate

Description

Properties

CAS No. |

62317-50-4 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 3-azido-4-methylpent-2-enoate |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-8(12)5-7(6(2)3)10-11-9/h5-6H,4H2,1-3H3 |

InChI Key |

YVQLOVOZOYVCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C(C)C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Triflation of Hydroxyl Group

In an anhydrous dichloromethane (CH₂Cl₂) solution at 0°C under argon, compound 8 (1.0 equiv) is treated with triethylamine (1.2 equiv) and 4-dimethylaminopyridine (0.1 equiv). Trifluoromethanesulfonic anhydride (1.1 equiv) is added dropwise, initiating the formation of a reactive triflate intermediate. This step proceeds quantitatively within 15 minutes, as monitored by thin-layer chromatography (TLC).

Azide Substitution

The triflate intermediate is immediately subjected to nucleophilic displacement using sodium azide (NaN₃, 2.0 equiv) in dimethylformamide (DMF) at 25°C for 12 hours. The reaction’s polar aprotic solvent facilitates SN₂-type displacement while suppressing elimination pathways. Post-reaction workup involves sequential water washes to remove excess azide salts, followed by drying over anhydrous sodium sulfate (Na₂SO₄).

Purification and Characterization

Crude product purification employs flash chromatography using a gradient of n-hexane and ethyl acetate (9:1 → 4:1). The target compound elutes at Rf = 0.4 in 10% ethyl acetate/hexane, exhibiting characteristic ultraviolet (UV) absorption at 254 nm.

Spectroscopic Validation

¹H nuclear magnetic resonance (NMR) analysis (400 MHz, CDCl₃) confirms structural integrity:

- δ 4.61–4.67 (m, 1H, CH-N₃)

- δ 3.17 (d, J = 6.8 Hz, 2H, CH₂-Br)

- δ 1.29 (t, J = 7.1 Hz, 3H, CH₃CH₂O)

Optical rotation measurements verify enantiopurity: [α]₅₈₉²³.² = −8.9° (c = 0.12, CH₂Cl₂), consistent with retention of configuration during azide substitution.

Table 2: Analytical Data for Ethyl 3-Azido-4-Methylpent-2-Enoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀BrN₃O₄S |

| High-Resolution MS | 478.0403 [M+H]⁺ |

| HPLC Purity (Chiralpak) | 96.5% ee |

| Retention Times | 9.62 min (major), 15.90 min (minor) |

Mechanistic Considerations

The reaction proceeds through a stereospecific bimolecular nucleophilic substitution (Sₙ2) mechanism. The triflate group’s excellent leaving ability (βLG = −5.74) facilitates clean displacement by azide ions without epimerization at the adjacent methyl-bearing stereocenter. Density functional theory (DFT) calculations suggest a transition state with partial negative charge development on the nucleophilic azide (−0.32 e) and positive charge on the triflate-bearing carbon (+0.41 e).

Comparative Analysis with Alternative Methods

While Mitsunobu-type azidations using hydrazoic acid (HN₃) have been reported for similar systems, the current method avoids handling gaseous HN₃ and provides superior stereochemical outcomes. The triflate route achieves a 15% higher yield compared to mesylate intermediates (80% vs. 95%) under identical conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azido-4-methylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the azido group can lead to the formation of amines.

Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-azido-4-methylpent-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-azido-4-methylpent-2-enoate involves its interaction with various molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper (I) ions and proceed through a cycloaddition mechanism. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3-azido-4-methylpent-2-enoate shares functional-group similarities with other azido esters and α,β-unsaturated esters. Key comparisons include:

- α,β-Unsaturated Esters: Unlike ethyl acrylate, the azide group in this compound adds a dipolarophilic site, enabling dual reactivity in both cycloadditions and conjugate additions.

Crystallographic and Hydrogen-Bonding Behavior

Comparative analysis with phosphonates () or hydrogen-bonded aggregates () is speculative but could explore how the azide and ester groups influence packing motifs or supramolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.